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Compound of Interest

Compound Name: 4-Bromoquinolin-8-amine

Cat. No.: B1375792 Get Quote

In the dynamic fields of medicinal chemistry and materials science, the exploration of novel

molecular scaffolds is paramount to innovation. Quinoline derivatives, recognized as "privileged

structures," have consistently provided a fertile ground for the discovery of potent therapeutic

agents and functional materials.[1] This guide focuses on a specific, less-documented member

of this family: 4-Bromoquinolin-8-amine (CAS: 1416438-31-7).

Unlike its more extensively studied isomer, 8-Bromoquinolin-4-amine, detailed experimental

data for the 4-bromo-8-amino variant is not widely available in peer-reviewed literature.

Therefore, this document serves not only as a repository of known information but also as a

forward-looking guide for the researcher. By integrating data from chemical suppliers with

predictive analyses based on foundational chemical principles and comparisons to closely

related analogues, we aim to provide a robust framework for utilizing this compound in future

research endeavors. This guide is structured to empower researchers by explaining the

causality behind synthetic strategies and highlighting the untapped potential of this molecule.

Part 1: Core Molecular Attributes and Structural
Elucidation
The precise arrangement of functional groups on the quinoline core dictates the molecule's

physicochemical properties and its potential for interaction with biological targets. 4-
Bromoquinolin-8-amine features a bromine atom at the electron-deficient C4 position and an

electron-donating amine group at the C8 position on the fused benzene ring.
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The InChIKey, a hashed representation of the molecule's structure, is HCYKBCVCZOPWGQ-

UHFFFAOYSA-N.[2]

4-Bromoquinolin-8-amine

Click to download full resolution via product page

Caption: 2D Structure of 4-Bromoquinolin-8-amine.

Physicochemical Data Summary
Quantitative data for 4-Bromoquinolin-8-amine is sparse. The following table summarizes the

available information from chemical suppliers and databases. For comparative context, data for

the more thoroughly characterized isomer, 8-Bromoquinolin-4-amine, is also provided.

Table 1: Core Properties of 4-Bromoquinolin-8-amine
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Property Value Source(s)

CAS Number 1416438-31-7 [2][3]

Molecular Formula C₉H₇BrN₂ [2]

Molecular Weight 223.07 g/mol [2]

InChIKey
HCYKBCVCZOPWGQ-

UHFFFAOYSA-N
[2]

Purity
Typically ≥95-98%

(commercial)
[2][4]

Storage

Store at 2-8°C, inert

atmosphere, keep in dark

place

[5]

Physical Appearance Not reported

Melting Point Not reported

Boiling Point Not reported

| Solubility | Not reported; expected to be soluble in DMSO, DMF | |

Table 2: Comparative Data for Isomer 8-Bromoquinolin-4-amine (CAS: 65340-75-2)

Property Value Source(s)

Melting Point 187-188 °C [6][7]

Boiling Point 388.7 °C at 760 mmHg [6]

| Density | 1.649 g/cm³ |[6] |

Part 2: A Proposed Synthetic Pathway
While a definitive, published protocol for the synthesis of 4-Bromoquinolin-8-amine is not

readily available, a logical and chemically sound pathway can be proposed based on
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established quinoline chemistry. The most viable strategy involves the late-stage reduction of a

nitro-group precursor, a common method for introducing an aromatic amine.[8]

The proposed three-step synthesis starts from commercially available 8-nitroquinoline.

8-Nitroquinoline
Step 1: Bromination

(e.g., NBS, Acetic Acid)
4-Bromo-8-nitroquinoline

Step 2: Reduction
(e.g., Fe/HCl or SnCl2)

4-Bromoquinolin-8-amine
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Caption: Proposed synthetic workflow for 4-Bromoquinolin-8-amine.

Hypothetical Step-by-Step Experimental Protocol
This protocol is a predictive model designed to serve as a starting point for laboratory

synthesis.

Step 1: Synthesis of 4-Bromo-8-nitroquinoline

Rationale: The nitro group at C8 is a strong deactivating group, directing electrophilic

substitution to the other ring. Bromination of the pyridine ring is challenging, but the C4

position is the most susceptible to attack in this system. N-Bromosuccinimide (NBS) is a

common and relatively mild brominating agent for such substrates.

Procedure:

To a solution of 8-nitroquinoline (1 equivalent) in glacial acetic acid, add N-

Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

Stir the mixture at 60-80°C for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a

beaker of ice water with stirring.

Neutralize the solution with aqueous sodium bicarbonate until the pH is ~7.
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Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under

vacuum.

Purify the crude product by recrystallization from ethanol to yield 4-bromo-8-nitroquinoline.

Step 2: Synthesis of 4-Bromoquinolin-8-amine

Rationale: The reduction of an aromatic nitro group to a primary amine is a classic and high-

yielding transformation. Using a metal in acidic media, such as iron powder in acetic or

hydrochloric acid, is a cost-effective and efficient method.[8]

Procedure:

Suspend 4-bromo-8-nitroquinoline (1 equivalent) in a mixture of ethanol and water.

Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric

acid.

Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. Monitor the

disappearance of the starting material by TLC.

After the reaction is complete, cool the mixture and filter it through a pad of Celite to

remove the iron salts, washing the pad with ethanol.

Concentrate the filtrate under reduced pressure to remove the ethanol.

Basify the remaining aqueous solution with aqueous sodium hydroxide to pH > 10 to

precipitate the product.

Extract the aqueous layer with ethyl acetate or dichloromethane (3x volumes).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under vacuum to yield the crude product.

Purify by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain

pure 4-Bromoquinolin-8-amine.
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Part 3: Predicted Spectroscopic Profile
For a novel compound, predicting its spectral characteristics is essential for identification and

characterization during synthesis.

¹H NMR Spectroscopy: The spectrum in CDCl₃ is expected to show distinct signals for the 6

aromatic protons.

The protons on the pyridine ring (H2, H3) will appear most downfield. H2 will likely be a

doublet coupled to H3. H3 will be a doublet coupled to H2.

The protons on the benzene ring (H5, H6, H7) will show a more complex pattern. The

amino group at C8 will cause an upfield shift for adjacent protons, particularly H7. H5 will

likely be a doublet, H7 a doublet, and H6 a triplet or doublet of doublets.

The -NH₂ protons will appear as a broad singlet, typically between 3.5-5.0 ppm, which is

exchangeable with D₂O.

¹³C NMR Spectroscopy: The spectrum will display 9 distinct signals for the carbon atoms of

the quinoline core. The carbon bearing the bromine (C4) will be significantly shielded

compared to an unsubstituted C4, while the carbons bearing nitrogen (C2, C8a) and the

amino group (C8) will have characteristic shifts.

Infrared (IR) Spectroscopy: Key vibrational bands are predicted:

N-H stretching: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the primary

amine.

C=C and C=N stretching: Multiple sharp peaks in the 1500-1620 cm⁻¹ region,

characteristic of the aromatic quinoline core.

C-Br stretching: A peak in the fingerprint region, typically around 500-650 cm⁻¹.

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass

spectrum will be critical for confirming the molecular weight.

Molecular Ion (M⁺): A prominent peak should be observed at m/z ≈ 222 and 224.
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Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈

49.3%), the molecular ion will appear as a characteristic doublet (M⁺ and M+2 peaks) with

an intensity ratio of approximately 1:1, confirming the presence of a single bromine atom.

Part 4: Chemical Reactivity and Derivatization
Potential
4-Bromoquinolin-8-amine is a bifunctional molecule, offering two distinct sites for chemical

modification. This versatility makes it a highly valuable building block for creating diverse

chemical libraries.

Amine (C8) Reactivity Bromo (C4) Reactivity

4-Bromoquinolin-8-amine

Acylation
(R-COCl)

 Nucleophilic
Acyl Subst.

Alkylation
(R-X)

Suzuki Coupling
(Ar-B(OH)2, Pd cat.)

 Cross-Coupling
Reactions

Buchwald-Hartwig
(R2NH, Pd cat.)

Amide Derivatives Secondary/Tertiary Amines

Sulfonylation
(R-SO2Cl)

Sulfonamide Derivatives 4-Aryl Derivatives 4-Amino Derivatives

Cyanation
(CuCN)

4-Cyano Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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